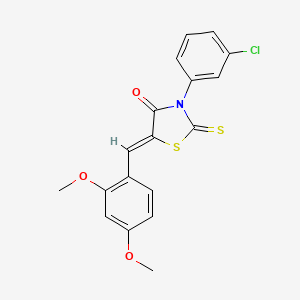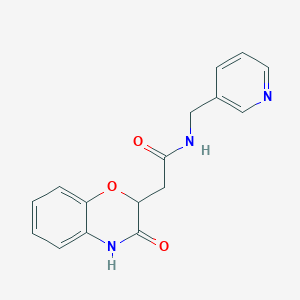
C13H8BrNO2S2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is a member of the thiazolidine-2,4-dione family, which is known for its diverse biological activities and applications in various fields such as medicine and chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Bromo-2-naphthalenylthio)thiazolidine-2,4-dione involves the reaction of 1-bromo-2-naphthalenethiol with thiazolidine-2,4-dione under specific conditions . The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
5-(1-Bromo-2-naphthalenylthio)thiazolidine-2,4-dione: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like or are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include:
Sulfoxides: and from oxidation.
De-brominated thiazolidine-2,4-dione: from reduction.
Substituted thiazolidine-2,4-dione: derivatives from substitution reactions.
科学研究应用
5-(1-Bromo-2-naphthalenylthio)thiazolidine-2,4-dione: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Thiazolidine-2,4-dione derivatives are investigated for their potential use in treating diseases such as diabetes and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-(1-Bromo-2-naphthalenylthio)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit protein tyrosine phosphatases , which play a role in cell signaling pathways .
相似化合物的比较
Similar Compounds
Uniqueness
5-(1-Bromo-2-naphthalenylthio)thiazolidine-2,4-dione: is unique due to its specific structure, which combines a brominated naphthalene ring with a thiazolidine-2,4-dione moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C13H8BrNO2S2 |
|---|---|
分子量 |
354.2 g/mol |
IUPAC 名称 |
4-bromo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,10,13(17)-pentaen-15-one |
InChI |
InChI=1S/C13H8BrNO2S2/c14-7-1-2-9-8(3-7)10-6(4-17-9)5-18-12-11(10)19-13(16)15-12/h1-3,5,10H,4H2,(H,15,16) |
InChI 键 |
ATAMBJKUFRTMDH-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CSC3=C(C2C4=C(O1)C=CC(=C4)Br)SC(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 2-({[4-(2,4-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12156072.png)
![1-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}naphthalen-2-ol](/img/structure/B12156078.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B12156093.png)

![3-[(3-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12156110.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-7-[(4-methylbenzyl)oxy]-4H-chromen-4-one](/img/structure/B12156113.png)
![4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(3-morpholin-4-y lpropyl)-3-pyrrolin-2-one](/img/structure/B12156115.png)
![9-Chloro-6-nonylindolo[3,2-b]quinoxaline](/img/structure/B12156116.png)
![(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)-1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-one](/img/structure/B12156118.png)
![4-phenyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B12156122.png)
![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12156131.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12156141.png)
